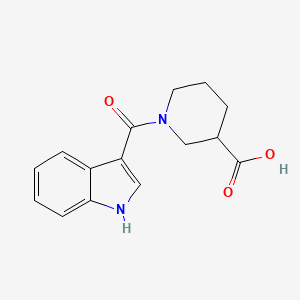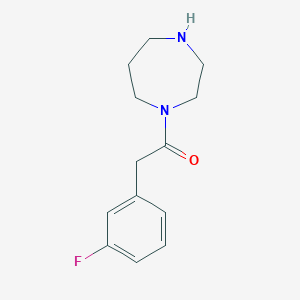
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one
Descripción general
Descripción
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one, also known as 3-Fluorophenyl-1,4-diazepan-1-one, is a synthetic molecule that has been studied for its potential implications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study by Ahumada et al. (2016) reported the synthesis of diazepines derivatives, including 1,4-diazepines, highlighting their spectral characterization and crystal structures. This research provides foundational knowledge in the structural analysis of compounds like 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one (Ahumada et al., 2016).
Structure-Activity Relationship Studies
- Peprah et al. (2012) conducted structure-activity relationship studies on a homopiperazine analog of haloperidol, which is structurally related to 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one. This study sheds light on the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes (Peprah et al., 2012).
Anticancer Activity
- Asong et al. (2019) identified sigma-2 receptor ligands, including analogs of 1,4-diazepan-1-yl compounds, demonstrating anticancer activities in various cancer cell lines. This suggests the potential of 1,4-diazepan derivatives in oncological research (Asong et al., 2019).
Synthesis Techniques and Applications
- Johnston and Mcnab (2009) described a synthesis technique for 1,4-diazepin derivatives, which could be relevant for synthesizing compounds like 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one. Their methodology provides insights into efficient synthesis routes for similar compounds (Johnston & Mcnab, 2009).
Antimicrobial and Anticancer Studies
- Research by Verma et al. (2015) on benzodiazepines, a closely related class to diazepanes, showed significant antimicrobial and anticancer activities. This highlights the broader potential of compounds within this chemical class for biomedical applications (Verma et al., 2015).
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKMYJAYBHICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




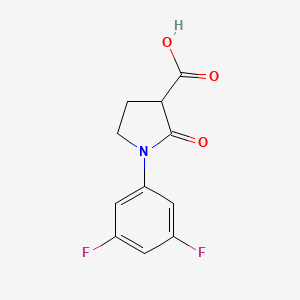
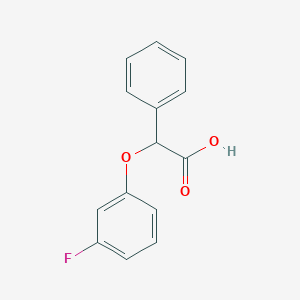
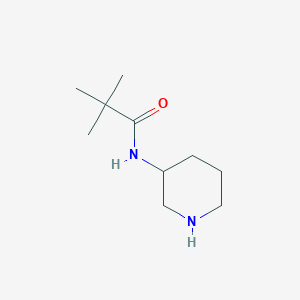
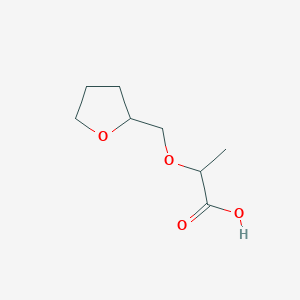
![Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate](/img/structure/B3373839.png)
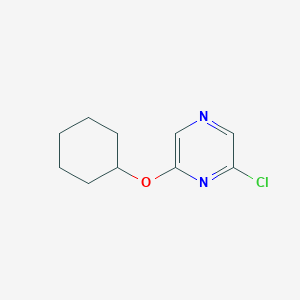
![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride](/img/structure/B3373856.png)
![3-[(3-Methylphenyl)methanesulfonyl]propanoic acid](/img/structure/B3373859.png)

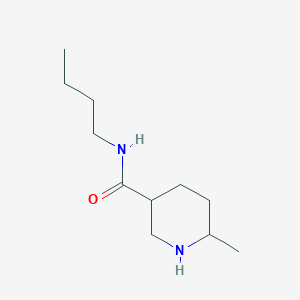
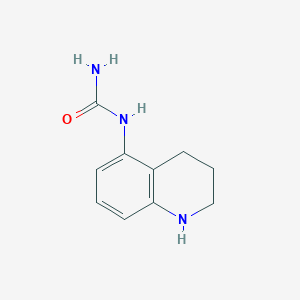
![3-[4-(Thiophen-2-yl)butanamido]benzoic acid](/img/structure/B3373901.png)
